Diphenylvinylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

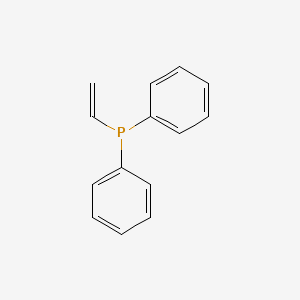

ethenyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVBXLXLODZUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175886 | |

| Record name | Vinyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-96-6 | |

| Record name | Diphenylvinylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylvinylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2155-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylvinylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLVINYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY2FYN4CVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatility of a Hybrid Ligand

An In-Depth Technical Guide to the Synthesis of Diphenylvinylphosphine

This compound, an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CH₂, stands as a cornerstone reagent and ligand in modern synthetic chemistry.[1][2] Structurally, it possesses a unique duality: a nucleophilic, σ-donating phosphorus center characteristic of tertiary phosphines, and a π-system within the vinyl group capable of participating in various transformations. This hybrid nature makes it a highly valuable monodentate ligand in transition metal catalysis, where it can influence the electronic and steric environment of a metal center to facilitate critical bond formations.[1] Its applications are extensive, notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic routes to this compound. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into experimental design, safety, and validation.

Physicochemical & Spectroscopic Data

A thorough understanding of the target compound's properties is critical for its successful synthesis, handling, and characterization. This compound is a colorless, air-sensitive liquid that must be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding phosphine oxide.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃P | [1] |

| Molecular Weight | 212.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 104 °C @ 0.25 mmHg | [1][3] |

| Density | 1.067 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.626 | [1][3] |

| ³¹P{¹H} NMR | ~ -16.1 ppm (in CDCl₃) | [1] |

Core Synthesis Methodology: The Grignard Route

The most prevalent and reliable method for the laboratory-scale synthesis of this compound involves the reaction of chlorodiphenylphosphine with a vinyl Grignard reagent.[4] This approach leverages the classic polarity reversal (umpolung) of the vinyl group, transforming it into a potent nucleophile to attack the electrophilic phosphorus center.

Principle and Mechanism

The Grignard reagent, vinylmagnesium bromide (CH₂=CHMgBr), is prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5][6] The ether solvent is critical as it solvates and stabilizes the Grignard reagent.[5] The resulting organometallic species acts as a source of a vinyl carbanion equivalent.

The core of the synthesis is the nucleophilic substitution at the phosphorus center of chlorodiphenylphosphine. The highly polarized P-Cl bond makes the phosphorus atom susceptible to attack by the nucleophilic carbon of the Grignard reagent, displacing the chloride ion and forming the desired P-C bond.

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves air- and moisture-sensitive reagents. All glassware must be flame- or oven-dried, and the entire procedure must be conducted under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere, place magnesium turnings. Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Phosphine Synthesis: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C. An exothermic reaction will be observed.

-

Reaction Completion & Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.

-

Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This step hydrolyzes any unreacted Grignard reagent and precipitates magnesium salts.

-

Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product is then purified by vacuum distillation (e.g., 104 °C at 0.25 mmHg) to yield pure this compound as a colorless liquid.[3]

Self-Validating System & Causality

-

Anhydrous Conditions: The absolute necessity for dry reagents and solvents stems from the high reactivity of the Grignard reagent, which is a strong base and will be readily protonated and destroyed by water.[5]

-

Temperature Control: The initial slow addition of chlorodiphenylphosphine at 0 °C is crucial to control the exothermic nature of the reaction. Uncontrolled temperature increases can lead to side reactions and reduced yields.

-

Confirmation of Success: The final product should be validated using ³¹P NMR spectroscopy. A single peak around -16.1 ppm is characteristic of this compound and confirms the successful formation of the P-C bond, distinguishing it from potential oxidized byproducts (this compound oxide, which appears at ~17-20 ppm).[1]

Alternative Synthetic Routes

While the Grignard method is robust, alternative strategies exist that may be preferable depending on the availability of starting materials or the need to avoid organometallic reagents.

Palladium-Catalyzed Cross-Coupling

This method involves the coupling of diphenylphosphine with a vinyl halide, such as vinyl bromide or vinyl iodide, in the presence of a palladium catalyst and a base.[1]

-

Principle: The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the vinyl halide to a Pd(0) species is followed by coordination of the phosphine and subsequent reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst.

-

Advantages: This route can offer milder reaction conditions compared to the Grignard method and may tolerate a broader range of functional groups on more complex substrates.

-

Challenges: Diphenylphosphine itself is a pyrophoric and highly air-sensitive liquid requiring extremely careful handling.[7][8] Furthermore, the product, this compound, can act as a ligand for the palladium catalyst, potentially complicating the reaction kinetics.

Caption: Palladium-catalyzed synthesis of this compound.

Hydrophosphination

Hydrophosphination is an atom-economical method that involves the addition of the P-H bond of diphenylphosphine across a carbon-carbon multiple bond, typically an alkyne like acetylene.[9]

-

Principle: The reaction can be catalyzed by various means, including bases, radical initiators, or transition metal complexes (e.g., Ni, Pd).[9][10] The choice of catalyst is critical as it dictates the regioselectivity of the addition.

-

Regioselectivity:

-

Base-catalyzed: Typically proceeds via a Michael-type addition on activated alkenes.[9]

-

Radical-initiated: Free-radical addition often leads to the anti-Markovnikov product.[9]

-

Transition Metal-catalyzed: Nickel and palladium complexes have been shown to catalyze the hydrophosphination of styrenes, yielding the anti-Markovnikov adduct exclusively.[10]

-

| Catalyst Type | Substrate | Regioselectivity | Key Insight |

| Base (e.g., KOtBu) | Activated Alkenes | Michael Adduct | Nucleophilic attack of the phosphide anion.[9][11] |

| Radical Initiator (e.g., AIBN) | Alkenes/Alkynes | Anti-Markovnikov | Proceeds via a phosphinyl radical intermediate.[9] |

| Ni/Pd Complexes | Styrenes/Vinylarenes | Anti-Markovnikov | Catalytic cycle involving hydrido-metal-phosphido species.[10] |

Safety, Handling, and Workflow

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

-

Air-Sensitivity: this compound and its key precursors, diphenylphosphine and chlorodiphenylphosphine, are highly sensitive to air and moisture.[1][2][8] All manipulations should be performed using an inert gas manifold (Schlenk line) or in a glovebox.

-

Pyrophoricity: Diphenylphosphine is pyrophoric and can ignite spontaneously upon contact with air.[7][8] It must be handled with extreme caution, using appropriate syringe and cannula transfer techniques under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8] Work in a well-ventilated fume hood. An emergency eyewash and safety shower must be readily accessible.[7]

Caption: Inert atmosphere workflow for phosphine synthesis.

Conclusion

The synthesis of this compound is most reliably achieved via the Grignard route, which offers high yields and a straightforward procedure, provided that stringent air- and moisture-free techniques are employed. Alternative methods, such as palladium-catalyzed coupling and hydrophosphination, provide valuable options that may be advantageous for specific applications or substrate scopes. The choice of synthetic strategy should be guided by the availability of precursors, the required scale of the reaction, and the technical capabilities for handling highly reactive and hazardous materials. Proper characterization, particularly by ³¹P NMR, is essential for validating the purity and identity of the final product.

References

- Vinyldiphenylphosphine - Grokipedia. (n.d.).

-

Vinyldiphenylphosphine - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

- SAFETY DATA SHEET - CymitQuimica. (n.d.).

- Cooper, R. S. (1962). U.S. Patent No. 3,035,096. U.S.

-

DIPHENYLPHOSPHINE - Gelest, Inc. (2016). Safety Data Sheet. Retrieved January 10, 2026, from [Link]

-

Chan, A. S. C., et al. (1998). Chiral Palladium Template Promoted Asymmetric Hydrophosphination Reaction Between Diphenylphosphine and Vinylphosphines. Journal of the American Chemical Society, 120(34), 8859-8867. [Link]

-

Diphenylphosphine - University of Georgia Office of Research. (n.d.). Standard Operating Procedure. Retrieved January 10, 2026, from [Link]

-

Hydrophosphination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Beletskaya, I. P., & Shulupin, D. S. (2004). Synthesis of Alkyl(diphenyl)phosphines by Hydrophosphination of Vinylarenes Catalyzed by Transition Metal Complexes. Russian Journal of Organic Chemistry, 40(10), 1431-1435. [Link]

-

Buss, A. D., & Warren, S. (1983). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 2215-2222. [Link]

-

Rabinowitz, R., & Pellon, J. (1961). Notes- Poly(this compound Oxide). The Journal of Organic Chemistry, 26(11), 4623–4626. [Link]

-

Geier, M. J., et al. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications, 54(69), 9598-9601. [Link]

-

Ready Approach to Poly(vinyldiphenylphosphine): A Novel Soluble Polymer for Conveniently Conducting Wittig Reactions. (n.d.). Request PDF. Retrieved January 10, 2026, from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Proposed reaction of vinyl phosphine oxide 12 with a Grignard reagent. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Metal-Catalyzed Hydrophosphination. (2022). ChemRxiv. Retrieved January 10, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound - CAS Common Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University Course Material. Retrieved January 10, 2026, from [Link]

-

Fogh, A. A., et al. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. Retrieved January 10, 2026, from [Link]

- Environment-friendly synthesis method of diphenyl phosphine chloride. (2012). Google Patents.

-

van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1035–1059. [Link]

-

Bayne, J. M., & Stephan, D. W. (2015). Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. Chemical Society Reviews, 44(20), 7229-7243. [Link]

-

Ilia, G., & Macarie, L. (2014). CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid. In Poly(vinylphosphonic acid) and its derivatives. Royal Society of Chemistry. [Link]

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (2019). Organic Syntheses, 96, 400-415. [Link]

-

Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]

- Demers, J. P. (1974). U.S. Patent No. 3,856,867. U.S.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 2155-96-6 [chemicalbook.com]

- 4. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]

- 5. leah4sci.com [leah4sci.com]

- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 7. gelest.com [gelest.com]

- 8. research.uga.edu [research.uga.edu]

- 9. Hydrophosphination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenylvinylphosphine (CAS 2155-96-6): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Diphenylvinylphosphine (DPVP), a versatile organophosphorus compound indispensable in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis, reactivity, and key applications of DPVP, grounding its claims in established scientific literature.

Introduction to this compound

This compound, with the CAS Registry Number 2155-96-6, is an organophosphorus compound featuring a phosphorus atom bonded to two phenyl groups and one vinyl group.[1][2] Its chemical formula is C₁₄H₁₃P, corresponding to a molecular weight of 212.23 g/mol .[1][3] This molecule holds a significant position in synthetic chemistry due to its dual functionality. It serves as a highly effective monodentate phosphine ligand in transition metal catalysis and as a valuable synthetic intermediate for constructing more complex molecular architectures.[4] The presence of both a nucleophilic phosphorus center and a reactive vinyl group imparts a unique and versatile reactivity profile, making it a staple reagent in academic and industrial laboratories.

Physicochemical Properties and Spectroscopic Profile

DPVP is a colorless, air-sensitive liquid at room temperature, necessitating handling and storage under an inert atmosphere, such as nitrogen, to prevent oxidation.[4][5] Its key physical and chemical properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2155-96-6 | [1][3] |

| Molecular Formula | C₁₄H₁₃P | [3] |

| Molecular Weight | 212.23 g/mol | [1] |

| Appearance | Liquid | [2][5] |

| Melting Point | 70.5-71.5 °C | [1][6] |

| Boiling Point | 104 °C @ 0.25 mmHg | [2][6] |

| Density | 1.067 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.626 | [2][7] |

| Storage Temperature | 4°C, under nitrogen | [3][5] |

Spectroscopic Characterization

The structural identity and purity of DPVP are typically confirmed using a combination of spectroscopic techniques.

-

³¹P NMR Spectroscopy: As a phosphine, DPVP exhibits a characteristic signal in the ³¹P{¹H} NMR spectrum. The chemical shift is typically observed around -16.1 ppm, which is indicative of a triaryl/alkyl phosphine.[4] This technique is particularly powerful for monitoring reactions involving the phosphorus center, such as oxidation or complexation.[8]

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra show characteristic signals corresponding to the vinyl and phenyl protons and carbons. The vinyl group protons typically appear as a complex multiplet in the ¹H NMR spectrum due to geminal, cis, and trans couplings, as well as coupling to the phosphorus atom. The aromatic protons and carbons of the two phenyl rings appear in their respective typical regions.

-

Mass Spectrometry: The mass spectrum of DPVP shows a molecular ion peak (M+) corresponding to its molecular weight of 212.23 g/mol .[1]

Synthesis and Purification

This compound can be synthesized through several routes, with one of the most common and efficient methods being the palladium-catalyzed cross-coupling of a diphenylphosphine source with a vinyl electrophile.[4] This approach offers high yields under relatively mild conditions.

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of DPVP from diphenylphosphine and vinyl bromide.

Core Rationale: The palladium catalyst facilitates a cross-coupling reaction. The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) species, followed by reaction with diphenylphosphine and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: General workflow for the synthesis and purification of DPVP.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the flask, add a palladium catalyst (e.g., 1-2 mol% of Tetrakis(triphenylphosphine)palladium(0)) and a suitable base (e.g., 1.5 equivalents of triethylamine) to anhydrous toluene.

-

Reactant Addition: Dissolve diphenylphosphine (1.0 equivalent) in anhydrous toluene and add it to the flask. Add vinyl bromide (1.1 equivalents), typically as a solution in THF, dropwise via the dropping funnel at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy until the diphenylphosphine starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated ammonium salts. Wash the organic filtrate with deoxygenated water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (e.g., 104 °C at 0.25 mmHg) to yield pure this compound as a colorless liquid.[2][7]

Core Reactivity and Mechanistic Insights

The utility of DPVP stems from its ability to act as both a versatile ligand for transition metals and a reactive building block in organic synthesis.

Role as a Ligand in Homogeneous Catalysis

DPVP is a valuable monodentate phosphine ligand that modulates the reactivity of transition metal catalysts.[4] Its effectiveness is rooted in a balance of steric and electronic properties. The phenyl groups provide steric bulk, while the phosphorus lone pair provides strong σ-donation to the metal center.[9] This combination is crucial for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[10]

DPVP is employed in a wide array of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling[11]

-

Buchwald-Hartwig Amination[4]

-

Heck Reaction[2]

-

Sonogashira Coupling[2]

-

Negishi Coupling[4]

-

Stille Coupling[4]

Hemilabile Behavior: A unique feature of DPVP is its potential for hemilabile coordination. It can coordinate to a metal center not only through the phosphorus atom but also via the π-system of the vinyl group (η²-vinyl binding).[4] This ability to reversibly bind through the vinyl moiety can open up coordination sites on the metal during the catalytic cycle, enhancing catalytic activity and selectivity.

Caption: Simplified Suzuki-Miyaura catalytic cycle using a Pd-DPVP catalyst.

Reactivity as a Synthetic Intermediate

The vinyl group in DPVP is electronically influenced by the adjacent diphenylphosphino group, making it susceptible to a range of chemical transformations.

A. Michael Addition: The phosphorus atom makes the β-carbon of the vinyl group electron-deficient, rendering it an excellent Michael acceptor for various nucleophiles.[12][13] This "phospha-Michael" addition is a powerful method for C-C and C-heteroatom bond formation, providing access to β-functionalized phosphines.[14][15]

B. Wittig Reaction: While not a direct Wittig reagent, DPVP is a precursor to vinylphosphonium salts. Quaternization of the phosphorus atom with an alkyl halide (e.g., methyl iodide) yields a vinylphosphonium salt.[16] Subsequent deprotonation of an adjacent carbon (if present on the quaternizing agent) or other manipulations can lead to phosphorus ylides used in Wittig-type olefination reactions.[17][18][19]

C. Polymerization: The vinyl group can undergo polymerization, leading to the formation of poly(this compound).[20] This polymer can be used as a polymeric ligand support, allowing for the heterogenization of homogeneous catalysts, which simplifies catalyst recovery and product purification. Its oxidized form, poly(this compound oxide), also has applications in materials science.[20]

Applications in Drug Development and Materials Science

The versatility of DPVP makes it a valuable tool for medicinal chemists and materials scientists.

-

Complex Molecule Synthesis: The cross-coupling reactions enabled by DPVP are fundamental to the synthesis of numerous pharmaceutical compounds, which often contain complex biaryl or substituted aromatic cores.[21]

-

Ligand Development: DPVP serves as a foundational scaffold for the synthesis of more complex and specialized phosphine ligands. The vinyl group provides a reactive handle for further functionalization.

-

Functional Polymers: Polymers derived from DPVP can be used as catalyst supports, flame retardants, or materials with unique optical properties.[22]

Safety, Handling, and Storage

This compound is an air-sensitive and potentially hazardous chemical that must be handled with appropriate precautions.[5]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Hazards | Air-sensitive, combustible liquid. Potential skin and eye irritant. | [2][5] |

| Handling | Handle under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. | [5][23] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [2] |

| Storage | Store in a cool, dry place away from light and moisture. Keep container tightly sealed under nitrogen. Recommended storage at 4°C. | [3][5] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. | [5] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [5] |

Conclusion

This compound (CAS 2155-96-6) is a cornerstone reagent in modern organic and organometallic chemistry. Its unique structure, combining a reactive phosphine with a versatile vinyl group, allows it to function effectively as both a high-performance ligand for a multitude of cross-coupling reactions and as a key building block for synthesizing complex molecules and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential in drug discovery, catalysis, and materials science.

References

-

This compound. CAS Common Chemistry.[Link]

-

Vinyldiphenylphosphine. Grokipedia.[Link]

-

Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. RSC Publishing.[Link]

-

Ready Approach to Poly(vinyldiphenylphosphine): A Novel Soluble Polymer for Conveniently Conducting Wittig Reactions. ResearchGate.[Link]

-

Notes- Poly(this compound Oxide). The Journal of Organic Chemistry.[Link]

-

Vinylphosphonium and 2-aminovinylphosphonium salts - Preparation and applications in organic synthesis. ResearchGate.[Link]

-

Diphenyl(vinyl)phosphine Oxide. ResearchGate.[Link]

-

Versatile Suzuki-Miyaura Coupling Reaction Using this compound Ligands. ResearchGate.[Link]

-

DIPHENYLPHOSPHINE - Safety Data Sheet. Gelest, Inc.[Link]

-

Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment. Stanford Advanced Materials.[Link]

-

Michael Additions to Activated Vinylphosphonates. Thieme Chemistry.[Link]

-

Special Issue “Organophosphorus Chemistry: A New Perspective”. National Institutes of Health (NIH).[Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).[Link]

-

Review articles in ORGANOPHOSPHORUS COMPOUNDS. ResearchGate.[Link]

-

Ligand design for cross-couplings: phosphines. YouTube.[Link]

-

Phospha Michael Addition catalyzed by Quinine Base. Buchler GmbH.[Link]

-

DIPHENYL-METHYLEN-PHOSPHINE - 13C NMR Spectrum. SpectraBase.[Link]

-

Mastering Cross-Coupling Reactions with Specialty Phosphine Ligands. Boronpharm.[Link]

-

Wittig reaction. Wikipedia.[Link]

-

Wittig Reaction. Organic Chemistry Portal.[Link]

-

Supporting Information. The Royal Society of Chemistry.[Link]

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.[Link]

-

The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. National Institutes of Health (NIH).[Link]

-

Michael addition. Wikipedia.[Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry.[Link]

-

Organophosphorus Chemistry 2021. National Institutes of Health (NIH).[Link]

-

Mechanism for the phosphine-initiated oxa-Michael addition. ResearchGate.[Link]

-

Kinetics and Mechanism of the Reaction of Triphenylphosphine with Methyl Vinyl Ketone. ResearchGate.[Link]

-

Reactions and Mechanisms. Master Organic Chemistry.[Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR. Oxford Instruments.[Link]

-

Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. The Royal Society of Chemistry.[Link]

-

Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate.[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound CAS#: 2155-96-6 [m.chemicalbook.com]

- 7. This compound | 2155-96-6 [chemicalbook.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Phospha Michael Addition catalyzed by Quinine Base - Buchler GmbH [buchler-gmbh.com]

- 15. Organophosphorus Chemistry 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]

- 23. gelest.com [gelest.com]

physical and chemical properties of Diphenylvinylphosphine

An In-depth Technical Guide to Diphenylvinylphosphine: Properties, Synthesis, and Applications

Introduction

This compound, also known as ethenyldiphenylphosphine, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCH=CH₂.[1][2] It is a versatile and widely utilized reagent in the fields of organometallic chemistry and homogeneous catalysis. As a tertiary phosphine, it functions as a critical ligand, coordinating to transition metals to form catalysts that drive a multitude of organic transformations.[1][3] Its structure, featuring two phenyl groups and a reactive vinyl moiety attached to a central phosphorus atom, imparts a unique combination of steric and electronic properties that are tunable for specific catalytic applications.[2] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and key applications of this compound for researchers and professionals in chemistry and drug development.

Core Physical and Chemical Properties

This compound is a colorless solid or liquid that is sensitive to air and requires careful handling and storage under an inert atmosphere to prevent oxidation.[1][2][4] It is generally insoluble in water but readily soluble in most common organic solvents.[3]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2155-96-6 | [5][6][7] |

| Molecular Formula | C₁₄H₁₃P | [3][5][7] |

| Molecular Weight | 212.23 g/mol | [5][6][8] |

| Appearance | Colorless to yellow solid or liquid | [1][3][4] |

| Melting Point | 70.5 - 71.5 °C | [3][4][6] |

| Boiling Point | 104 °C at 0.25 mmHg | [3][4][8] |

| Density | 1.067 g/mL at 25 °C | [3][4][8] |

| Refractive Index (n20/D) | 1.626 | [3][4][8] |

| Flash Point | >110 °C | [3][4][9] |

| Sensitivity | Air sensitive; store under inert gas (Nitrogen) | [2][4][7] |

| Storage Conditions | 2-8°C, protect from light | [4][9] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

³¹P NMR : This is one of the most informative techniques for characterizing phosphine ligands. This compound exhibits a characteristic ³¹P{¹H} NMR signal around -16.1 ppm, which is indicative of its tertiary phosphine nature.[2]

-

¹H NMR : The proton NMR spectrum will show distinct signals for the vinyl protons (typically in the 5-7 ppm region with characteristic splitting patterns) and the aromatic protons of the two phenyl rings (typically in the 7-8 ppm region).

-

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon environments within the molecule, including the vinyl carbons and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for C=C stretching of the vinyl group and C-H and C=C stretching vibrations of the aromatic phenyl rings.[12]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[11] For this compound, the molecular ion peak (M+) would be expected at an m/z ratio corresponding to its molecular weight of 212.23.

Protocol: General Procedure for NMR Sample Preparation

A self-validating protocol for characterization ensures reproducibility and accuracy.

-

Inert Atmosphere : All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the air-sensitivity of this compound.

-

Solvent Selection : Use a deuterated solvent in which the compound is soluble (e.g., CDCl₃, C₆D₆). Ensure the solvent is anhydrous and degassed to prevent degradation of the sample.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in an NMR tube.

-

Sealing : Securely cap the NMR tube and seal it with parafilm before removing it from the inert atmosphere.

-

Data Acquisition : Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.[10] The consistency of the observed chemical shifts and coupling constants with expected values validates the compound's identity.

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via the reaction of a diphenylphosphorus halide with a vinyl-containing organometallic reagent.[1] The most prevalent method involves the use of a vinyl Grignard reagent.[1] Alternatively, modern cross-coupling methods can be employed.[2]

-

Grignard Reaction : The primary route involves treating chlorodiphenylphosphine with vinylmagnesium bromide.[1] The nucleophilic vinyl group displaces the chloride on the phosphorus atom to form the desired product.

Experimental Protocol: Synthesis via Grignard Reaction

-

Reaction Setup : Under a nitrogen atmosphere, equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Reagent Addition : Charge the flask with a solution of chlorodiphenylphosphine in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Grignard Addition : Cool the flask in an ice bath. Add a solution of vinylmagnesium bromide dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Reactivity

The chemical reactivity of this compound is dominated by two key features: the lone pair of electrons on the phosphorus atom and the reactive vinyl group.

-

Ligand Behavior : As a tertiary phosphine, it is an excellent σ-donor and a moderate π-acceptor, making it a highly effective ligand for a wide range of transition metals (e.g., palladium, nickel, rhodium).[2] It can act as a hemilabile ligand, coordinating to a metal center through both the phosphorus atom and the π-system of the vinyl group.[2]

-

Oxidation : The compound is readily oxidized in the presence of air or other oxidizing agents. The phosphorus(III) center is oxidized to phosphorus(V), forming Diphenyl(vinyl)phosphine oxide.[13][14] This necessitates handling under inert conditions.

-

Polymerization : The vinyl group can undergo radical or anionic polymerization, leading to the formation of poly(this compound).[15][16]

Applications in Homogeneous Catalysis

The primary application of this compound is as a ligand in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[3][17][18] The steric bulk and electronic properties imparted by the diphenylphosphino group are crucial for stabilizing the metal center and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

It is a key ligand in numerous named reactions, including:

Diagram: Role in Catalytic Cross-Coupling

Caption: this compound as a key ligand in various transition metal-catalyzed reactions.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[3][7]

-

Hazards : Irritating to the eyes, respiratory system, and skin.[3][4]

-

Air Sensitivity : The compound is air-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][7]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] Recommended storage temperature is 2-8°C.[4][9]

Protocol: Safe Handling and Storage

-

Engineering Controls : Use a well-ventilated fume hood or a glovebox for all manipulations to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Use tools (spatula, syringe) that have been dried and purged with inert gas.

-

First Aid Measures :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3]

-

In case of skin contact : Wash off with soap and plenty of water.[7]

-

If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone ligand in the toolkit of synthetic chemists. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an invaluable component in the formation of highly active and selective catalysts. A thorough understanding of its characteristics, particularly its air sensitivity and handling requirements, is essential for its safe and effective use in research and development, from academic laboratories to the pharmaceutical industry. Its continued application in a wide array of cross-coupling reactions underscores its enduring importance in the synthesis of complex molecules.

References

-

This compound . ChemBK. [Link]

-

This compound . CAS Common Chemistry. [Link]

-

Vinyldiphenylphosphine . Wikipedia. [Link]

-

Vinyldiphenylphosphine . Grokipedia. [Link]

-

DIPHENYLPHOSPHINE - Safety Data Sheet . Gelest, Inc. [Link]

-

Notes- Poly(this compound Oxide) . The Journal of Organic Chemistry. [Link]

-

Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment . Stanford Materials. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . PMC - NIH. [Link]

-

Table of Contents . The Royal Society of Chemistry. [Link]

-

Spectral Information . PubChem - NIH. [Link]

-

Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide . NIH. [Link]

-

Spectroscopy Methods of structure determination . [Link]

-

Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory . MDPI. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a . Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/233e707e43a91e3e78f9f7d0e41712e524147717]([Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . [Link]

Sources

- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2155-96-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS#: 2155-96-6 [m.chemicalbook.com]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. lehigh.edu [lehigh.edu]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [amp.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]

- 18. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gelest.com [gelest.com]

Introduction: The Versatility of a Core Phosphine Ligand

An In-Depth Technical Guide to Diphenylvinylphosphine: Properties, Synthesis, and Applications in Modern Chemistry

This compound, an organophosphorus compound featuring two phenyl groups and a vinyl moiety attached to a central phosphorus atom, is a cornerstone reagent and ligand in contemporary organic and organometallic chemistry.[1] As a tertiary phosphine, its utility is primarily derived from the electronic and steric properties conferred by the phosphorus lone pair, which readily coordinates to transition metals.[1] This coordination is fundamental to its extensive use as a ligand in catalysis, where it facilitates a wide array of synthetic transformations crucial for pharmaceutical development, materials science, and academic research.[2][3][4] This guide provides an in-depth examination of its core properties, synthesis, and critical applications, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₄H₁₃P[2][3][5] |

| Molecular Weight | 212.23 g/mol [3][5][6][7] |

| Appearance | Colorless to yellow liquid or solid[2][6][8] |

| CAS Number | 2155-96-6[5][6][7] |

| Density | 1.067 g/mL at 25 °C[2][6][8] |

| Boiling Point | 104 °C at 0.25 mmHg[2][6][8] |

| Melting Point | 70.5-71.5 °C[2][8][9] |

| Refractive Index | n20/D 1.626[2][6][8] |

Synthesis: A Modern Approach via Cross-Coupling

While several methods exist for the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a modern, high-yield approach.[1] This methodology involves the reaction of a phosphorus-hydrogen bond in diphenylphosphine with a vinyl electrophile, such as a vinyl halide or triflate.

Expert Rationale for Synthetic Choices

The choice of a palladium catalyst is deliberate; palladium complexes are highly efficient in mediating the formation of carbon-phosphorus bonds. The phosphine ligand used in the catalyst system is itself critical, as it modulates the reactivity of the palladium center. The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon). This is a non-negotiable requirement because tertiary phosphines, particularly the diphenylphosphine starting material, are highly susceptible to oxidation by atmospheric oxygen, which would form the corresponding phosphine oxide and terminate the desired reaction.

Experimental Protocol: Palladium-Catalyzed Vinylation of Diphenylphosphine

Objective: To synthesize this compound from diphenylphosphine and vinyl bromide.

Materials:

-

Diphenylphosphine

-

Vinyl bromide (as a solution or condensed gas)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos)

-

A non-nucleophilic base (e.g., sodium tert-butoxide)

-

Anhydrous, degassed toluene

-

Schlenk flask and manifold for inert atmosphere operations

Procedure:

-

Inert Atmosphere Setup: The Schlenk flask is flame-dried under vacuum and backfilled with nitrogen three times to ensure an oxygen-free environment.

-

Reagent Addition: To the flask, add palladium(II) acetate (1 mol%), the phosphine ligand (2 mol%), and sodium tert-butoxide (1.2 equivalents).

-

Solvent and Reactant Introduction: Add anhydrous, degassed toluene via cannula. Stir the mixture to form the active catalyst. Add diphenylphosphine (1.0 equivalent) via syringe.

-

Vinylation: Slowly bubble vinyl bromide gas through the solution or add a solution of vinyl bromide in toluene. The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting diphenylphosphine is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with degassed water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by vacuum distillation or chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized palladium cross-coupling catalytic cycle.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its reactivity and potential hazards. It is classified as an irritant to the eyes, respiratory system, and skin. [2][8]

| Hazard Information | Precautionary Measures |

|---|---|

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Protocol

-

Inert Atmosphere: Always handle this compound under an inert atmosphere of nitrogen or argon to prevent oxidation. [1][10]Use Schlenk line techniques or a glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]It should be stored under nitrogen and protected from light. [5][8]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for chemical innovation. Its well-defined molecular weight and formula are the basis for its predictable reactivity as a versatile phosphine ligand. For researchers in drug development and organic synthesis, a thorough understanding of its properties, handling requirements, and catalytic applications is essential for designing and executing complex synthetic strategies that lead to novel therapeutics and advanced materials.

References

-

ChemBK. (2024, April 10). This compound. Retrieved January 10, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Grokipedia. (2026, January 8). Vinyldiphenylphosphine. Retrieved January 10, 2026, from [Link]

-

Stanford Advanced Materials. (2024, October 24). Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of diphenyl phosphine. Retrieved January 10, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Notes- Poly(this compound Oxide). Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of diphenylphosphine. Retrieved January 10, 2026, from [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Retrieved January 10, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chembk.com [chembk.com]

- 3. Diphenyl Vinyl Phosphine | 2155-96-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Diphenylphosphine: Applications in Organometallic Chemistry and Water Treatment_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 95 2155-96-6 [sigmaaldrich.com]

- 8. This compound | 2155-96-6 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

solubility of Diphenylvinylphosphine in organic solvents

An In-Depth Technical Guide to the Solubility of Diphenylvinylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DPVP) is a pivotal organophosphorus compound, widely utilized as a ligand in transition-metal catalysis and as a precursor in synthetic chemistry.[1][2] A comprehensive understanding of its solubility is fundamental for reaction optimization, purification, and formulation. This guide addresses the notable gap in publicly available quantitative solubility data for DPVP. By synthesizing information from its known physicochemical properties and chemical principles, we present a predictive solubility profile. More importantly, this document provides a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of DPVP in any organic solvent of interest, ensuring procedural accuracy and data reliability.

Core Characteristics of this compound (DPVP)

This compound, also known as ethenyldiphenylphosphine, is an air-sensitive organophosphine with the chemical formula (C₆H₅)₂PCH=CH₂.[1] Its structure, featuring two bulky phenyl groups and a vinyl moiety attached to a phosphorus atom, dictates its chemical reactivity and physical properties. The lone pair of electrons on the phosphorus atom allows it to function as an effective σ-donating ligand for various transition metals, making it indispensable in numerous catalytic cross-coupling reactions, including those developed by Heck, Suzuki-Miyaura, and Buchwald-Hartwig.[1]

While often described as a colorless to yellow liquid, its reported melting point of 70.5-71.5 °C indicates it is a solid at standard ambient temperature.[2][3][4] This discrepancy may be attributed to the presence of impurities or supercooling phenomena. For practical laboratory use, it is critical to handle it as an air-sensitive compound, preferably under an inert atmosphere like nitrogen or argon.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2155-96-6 | [3][5] |

| Molecular Formula | C₁₄H₁₃P | [3][5] |

| Molecular Weight | 212.23 g/mol | [3][5] |

| Appearance | Colorless to yellow liquid/solid | [1][2] |

| Density | 1.067 g/mL at 25 °C | [1][2][5] |

| Melting Point | 70.5-71.5 °C | [3][4][5] |

| Boiling Point | 104 °C at 0.25 mmHg | [1][3] |

| Flash Point | >110 °C | [2][6] |

| Refractive Index | n20/D 1.626 | [1] |

Solubility Profile: A Predictive Analysis

Direct, quantitative solubility data for DPVP across a range of organic solvents is scarce in the literature. However, a reliable predictive profile can be constructed based on its molecular structure and the fundamental principle of "like dissolves like."

Causality: Molecular Structure and Polarity

DPVP's solubility is governed by its predominantly nonpolar character. The two phenyl rings constitute a large, nonpolar, and hydrophobic surface area. The vinyl group is also nonpolar. The phosphorus atom introduces a slight degree of polarity, but its effect is largely overshadowed by the bulky aromatic substituents. Consequently, DPVP is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and poor solubility in highly polar, protic solvents. It is reported to be insoluble in water but "readily soluble in most organic solvents."[2]

Predicted Solubility Across Solvent Classes

The following table provides a qualitative prediction of DPVP's solubility based on solvent polarity. This framework serves as a starting point for solvent selection in synthesis, catalysis, and purification processes.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | 2.4, 2.7, 0.1, 2.8 | High | The nonpolar nature of these solvents strongly interacts with the phenyl rings of DPVP via van der Waals forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | 4.0, 3.1, 4.1 | High to Medium | These solvents possess sufficient nonpolar character to dissolve the phenyl moieties, while their polarity can interact with the phosphorus center. DPVP's oxidized form is known to be soluble in THF, DCM, and toluene.[7] |

| Polar Aprotic (High Polarity) | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8, 6.4, 7.2 | Medium to Low | The high polarity of these solvents makes them less compatible with the large nonpolar structure of DPVP. |

| Polar Protic | Methanol, Ethanol, Water | 5.1, 4.3, 10.2 | Low to Insoluble | The strong hydrogen-bonding networks in these solvents are difficult to disrupt by the nonpolar DPVP molecule. DPVP is reported as insoluble in water.[2] |

Inferred Solubility from Catalytic Applications

The extensive use of DPVP as a ligand in catalysis provides strong indirect evidence of its solubility.[1] Reactions such as Suzuki-Miyaura and Heck couplings are frequently performed in solvents like toluene, tetrahydrofuran (THF), and 1,4-dioxane. The fact that DPVP functions effectively in these systems implies that it is sufficiently soluble in these media to participate in the catalytic cycle.

A Self-Validating Protocol for Quantitative Solubility Determination

To address the absence of published quantitative data, this section provides an authoritative, step-by-step protocol for determining the solubility of DPVP using the isothermal saturation method. This method is a robust and reliable way to establish equilibrium between the solid solute and the solvent.

Experimental Logic: The Isothermal Saturation Method

The core principle is to create a saturated solution of DPVP in a chosen solvent at a constant, controlled temperature. By allowing the system to reach equilibrium, any excess, undissolved solid is removed, and the concentration of the dissolved DPVP in the resulting supernatant is precisely measured. This concentration represents the solubility at that specific temperature.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2155-96-6 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 2155-96-6 [chemicalbook.com]

- 7. DIPHENYL(VINYL)PHOSPHINE OXIDE | 2096-78-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of Diphenylvinylphosphine

Executive Summary

Diphenylvinylphosphine [(C₆H₅)₂PCH=CH₂] is a critical organophosphorus reagent and ligand precursor in the fields of coordination chemistry and homogeneous catalysis.[1] Its utility, however, is intrinsically linked to its purity, which can be compromised by its sensitivity to atmospheric conditions. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and field-proven best practices for the storage and handling of this compound. Adherence to these protocols is essential for ensuring experimental reproducibility and the successful synthesis of high-value compounds in research and drug development.

Chemical Properties and Reactivity Profile

This compound is a colorless solid or liquid with a melting point of 70.5–71.5 °C and a boiling point of 104 °C at 0.25 mmHg.[2][3][4] The core of its reactivity lies in the phosphorus (III) center, which possesses a lone pair of electrons, making it a potent nucleophile and susceptible to oxidation.[5] The presence of the vinyl group also introduces the possibility of polymerization, although this is a less common degradation pathway under proper storage.

The primary stability concerns are:

-

Air Sensitivity: The phosphorus (III) center readily oxidizes in the presence of oxygen to form the more thermodynamically stable this compound oxide.[5][6]

-

Moisture Sensitivity: While less reactive towards water than air, prolonged exposure to moisture can lead to hydrolysis, particularly in the presence of acidic or basic impurities.

Mechanisms of Degradation

Understanding the chemical reactions that lead to the degradation of this compound is fundamental to preventing them.

Oxidation

The most significant and rapid degradation pathway is the oxidation of the P(III) center to a P(V) center, yielding this compound oxide. This reaction is often irreversible under typical laboratory conditions and renders the phosphine inactive for its intended catalytic or ligation purposes.[6] The phosphine oxide is a common impurity in aged samples of this compound.[6][7]

Polymerization

The vinyl group (CH=CH₂) provides a site for potential radical or thermally initiated polymerization. While tertiary phosphines are known to inhibit certain radical polymerizations, the monomer itself can polymerize under adverse conditions such as excessive heat or exposure to radical initiators. This can result in a viscous or solid material that is difficult to handle and has lost its defined molecular structure.

The primary degradation pathways are visualized below.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is mandatory.

Storage Conditions

The primary objective of storage is to eliminate contact with air and moisture.[2] The consensus from safety data sheets and supplier recommendations points to a unified strategy.[2][8]

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive P(III) center.[2][9][10] |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation pathways, including oxidation and polymerization.[8] |

| Container | Tightly sealed, amber glass bottle | Protects from light, which can catalyze degradation, and prevents ingress of air and moisture.[8][10][11] |

| Location | Dry, well-ventilated area | Ensures a stable external environment and safety in case of container failure.[2][10] |

Shelf Life

While manufacturers do not always specify a strict expiry date, the shelf life of organophosphorus compounds is finite.[12][13] For an unopened container stored under the ideal conditions described above, a shelf life of 1-3 years is a reasonable expectation. However, once the container is opened, the risk of contamination increases significantly. The "after opening" expiration date becomes critical. It is best practice to use the contents as quickly as possible and to re-purge the headspace with inert gas before resealing.

Step-by-Step Handling Protocol

All manipulations of this compound must be performed using standard air-free techniques, such as on a Schlenk line or inside a glovebox.[14][15]

Protocol: Aliquoting this compound under Inert Atmosphere

-

Preparation: Move the sealed bottle of this compound from the refrigerator to a desiccator and allow it to warm to ambient temperature. This prevents atmospheric moisture from condensing on the cold surface when opened.

-

Inert Environment: Transfer the bottle into an inert atmosphere glovebox or connect it to a Schlenk line.

-

Purging: If using a Schlenk line, evacuate and backfill the flask with inert gas (e.g., argon) at least three times to remove residual air and moisture.

-

Dispensing: Using a clean, dry, gas-tight syringe, carefully pierce the septum of the container and withdraw the desired amount of the liquid phosphine.

-

Transfer: Transfer the aliquot to the reaction vessel, which has also been purged with an inert atmosphere.

-

Resealing and Storage: Before removing the syringe from the main bottle, ensure an inert gas blanket is maintained. Securely reseal the bottle, wrap the cap/septum junction with paraffin film for an extra barrier, and return it to refrigerated storage.[9]

The following diagram illustrates this workflow.

Sources

- 1. Vinyldiphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 2155-96-6 [chemicalbook.com]

- 4. This compound CAS#: 2155-96-6 [m.chemicalbook.com]

- 5. Organophosphine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Pesticide shelf-life [fao.org]

- 13. onepointesolutions.com [onepointesolutions.com]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Topic: Diphenylvinylphosphine Air Sensitivity and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of diphenylvinylphosphine, a versatile yet challenging reagent. By moving beyond simple procedural lists, we will delve into the fundamental chemistry governing its reactivity, establish robust, safety-oriented handling protocols, and illustrate its practical application. The objective is to equip you with the expertise and confidence necessary to integrate this compound into your research and development workflows effectively and safely.

The Core Chemistry: Understanding this compound's Reactivity

This compound [(C₆H₅)₂PCH=CH₂] is a trivalent organophosphorus compound whose utility is centered on the lone pair of electrons on the phosphorus atom. This very feature, however, is the root of its pronounced sensitivity to atmospheric oxygen.

The phosphorus(III) center is readily and often rapidly oxidized by O₂ to form the corresponding phosphine oxide, this compound oxide.[1][2][3] This transformation is generally irreversible and converts the nucleophilic phosphine into a significantly less reactive and coordinatively different species. For researchers, this oxidative degradation is a critical failure point, leading to:

-

Inconsistent reaction yields: The active reagent is consumed before or during the reaction.

-

Catalyst poisoning: In catalysis, the resulting phosphine oxide may not function as an effective ligand, halting the catalytic cycle.

-

Formation of impurities: The presence of the oxide complicates purification and analysis.

While the primary sensitivity is to air, prolonged exposure to moisture can also lead to undesired side reactions. Therefore, the rigorous exclusion of both air and moisture is not merely a best practice but an absolute prerequisite for successful and reproducible experimentation.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃P | [4][5][6] |

| Molar Mass | 212.23 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Density | 1.067 g/mL at 25 °C | [4][5][7][8] |

| Boiling Point | 104 °C at 0.25 mmHg | [4][5][8] |

| Storage Conditions | Store under inert gas (Nitrogen/Argon), protect from moisture and light, refrigerate (2-8°C) | [5][6][7] |

The Principle of Exclusion: Protocols for Safe Handling & Storage

The central principle for handling this compound is the creation and maintenance of an inert atmosphere. This is non-negotiable. All transfers and manipulations must be conducted using either a glovebox or Schlenk line techniques.

Glovebox vs. Schlenk Line

-

Glovebox: A glovebox offers the most controlled environment, with oxygen and moisture levels typically maintained below 1 ppm. It is the preferred method for high-purity work, sensitive reactions, and long-term storage of the neat compound.

-

Schlenk Line: This apparatus, featuring a dual vacuum and inert gas manifold, allows for the manipulation of air-sensitive compounds in specialized glassware. It is a highly effective and common technique in synthetic labs. Mastering Schlenk line techniques is a fundamental skill for working with reagents like this compound.

Experimental Workflow: Transfer and Use via Schlenk Line

The following workflow diagram illustrates the critical steps for safely handling the reagent. The causality is clear: each step is designed to prevent atmospheric contamination.

Caption: Inert atmosphere workflow for this compound.

Long-Term Storage

For optimal stability, this compound should be stored in a tightly sealed container (e.g., a septum-sealed bottle or Schlenk flask) with an inert gas headspace.[7][9] Parafilm or Teflon tape should be used to wrap the seal. Store in a refrigerator designated for chemicals, away from light.[5][6] Before opening, always allow the container to warm fully to room temperature to prevent condensation from forming inside.

In-Field Application: A Ligand in Suzuki-Miyaura Coupling

This compound serves as an effective ligand in numerous transition metal-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[4][5] Its electronic and steric profile can significantly influence catalyst performance.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 4-iodotoluene with phenylboronic acid, a representative transformation.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound

-

4-Iodotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Toluene, degassed

-

Schlenk flask with stir bar, condenser, septa, needles, and syringes

Procedure:

-

Glassware Preparation: Assemble a Schlenk flask with a stir bar and condenser. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.

-

Reagent Addition (Solids): In a rapid counterflow of argon, add Pd(OAc)₂ (0.02 mmol), K₂CO₃ (3.0 mmol), and phenylboronic acid (1.5 mmol) to the flask.

-

Atmosphere Re-establishment: Evacuate and backfill the flask with argon three times.

-

Solvent and Liquid Reagent Addition: Add degassed toluene (10 mL) via syringe. Add 4-iodotoluene (1.0 mmol) via syringe. Finally, add this compound (0.04 mmol) via syringe. The causality for adding the phosphine last is to minimize its time in solution before the catalyst complex forms.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under a positive argon pressure (monitored with an oil bubbler) for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Quench by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conceptual Pathway

The diagram below illustrates the fundamental steps of the catalytic cycle where the phosphine ligand (L) plays a crucial role.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Deactivation and Disposal: Quenching Protocols

Unused or waste this compound must be safely neutralized before disposal. Phosphines can be quenched by careful oxidation. This procedure must be performed in a fume hood.

Protocol:

-

Inert and Cool: Transfer the phosphine waste into a flask under an inert atmosphere. If concentrated, dilute it with an inert, high-boiling solvent like toluene to help dissipate heat.[10] Cool the flask in an ice bath.

-

Slow Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol.[10][11] This initial step is crucial to control the initial exotherm if any highly reactive impurities are present.

-

Controlled Oxidation: After the initial quench shows no further reaction, you can switch to a more definitive quenching agent. A common and effective method is the slow, portion-wise addition of a dilute solution of sodium hypochlorite (household bleach) while monitoring the temperature. The phosphine is oxidized to the much less hazardous phosphine oxide.

-

Final Neutralization: Once the reaction is complete (no further heat evolution), the aqueous and organic layers can be separated. The aqueous layer should be neutralized before disposal according to your institution's safety guidelines.